Physicochemical Signature Separation: Computed LogP and Topological Polar Surface Area vs. 1-(Phenoxymethyl)-1H-pyrazole-3-carboxylic Acid
The computed XLogP3-AA for 1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid is 2.8, compared to 1.3 for the unsubstituted 1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid (CID 29081192), a difference of +1.5 log units that raises predicted membrane permeability while maintaining the same topological polar surface area (68.7 Ų) [1]. The molecular weight increase from 218.21 to 266.68 g/mol (+48.5 Da) and exact mass difference of 47.93 Da (added Cl + CH₃) provide a distinct LC-MS retention signature . For medicinal chemistry library procurement, this altered lipophilicity profile provides diversification of pharmacokinetic space without changing the core pyrazole-carboxylic acid scaffold.
| Evidence Dimension | Computed XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | 1-(Phenoxymethyl)-1H-pyrazole-3-carboxylic acid (CID 29081192): XLogP3-AA = 1.3 |
| Quantified Difference | Δ +1.5 log units (approx. 32-fold higher predicted octanol-water partition) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release); both compounds neutral form |
Why This Matters
A logP difference of 1.5 units translates to meaningfully distinct predicted passive membrane permeability for fragment-based screening library assembly.
- [1] PubChem Compound Summary for CID 3245945 (Target) and CID 29081192 (Comparator). XLogP3-AA and topological polar surface area values retrieved May 2026. View Source
